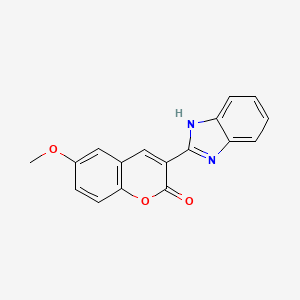

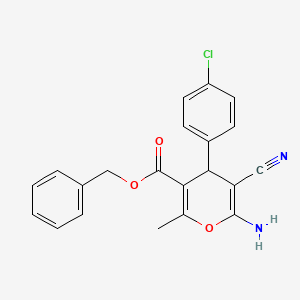

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

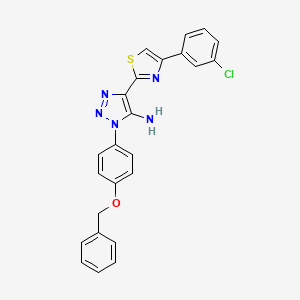

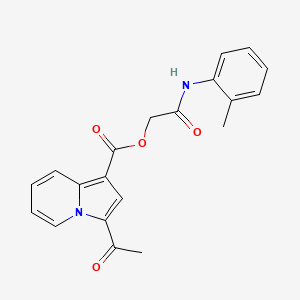

The compound “3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one” is a derivative of benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

While specific synthesis methods for “3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one” were not found, there are related compounds that have been synthesized. For instance, a set of 3-(1H-benzimidazol-2-yl)quinolin-2(1H)-one-resveratrol antitumor hybrids were designed, synthesized, and evaluated .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using X-ray crystal structure analysis . The benzimidazole core is planar and the acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .Scientific Research Applications

Synthetic Protocols of 6H-Benzo[c]chromen-6-ones The synthetic pathways for derivatives of 6H-Benzo[c]chromen-6-ones, which share structural similarities with 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one, are critical due to their pharmacological significance. The literature highlights the need for synthetic protocols owing to the limited natural availability of these compounds. Techniques such as Suzuki coupling reactions, reactions involving 3-formylcoumarin (chromenones), and metal or base-catalyzed cyclization of various benzoates are pivotal. Notably, the efficient and straightforward procedures involve Michael acceptor reactions with 1,3- and 1,5-dicarbonyl compounds (Mazimba, 2016).

Therapeutic Applications of Benzimidazole Derivatives Benzimidazole derivatives exhibit a plethora of biological activities, making them crucial in the discovery and development of therapeutic drugs. Substituents around the benzimidazole nucleus result in pharmacologically active compounds, with applications spanning across antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant activities. The versatility of benzimidazole compounds in drug discovery and development is underscored by their presence in various therapeutic agents, highlighting their significance in medical research and pharmaceuticals (Babbar, Swikriti & Arora, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(1h-benzimidazol-2-yl)-1h-indazole and 3-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines , have been reported to target Serine/threonine-protein kinase Chk1 and cyclin-dependent kinases (Cdks) respectively. These proteins play crucial roles in cell cycle regulation and DNA damage response.

Pharmacokinetics

Similar compounds such as 3-(1h-benzimidazol-2-yl)-1h-indazole

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c1-21-11-6-7-15-10(8-11)9-12(17(20)22-15)16-18-13-4-2-3-5-14(13)19-16/h2-9H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZIPNACAAPIDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-aminopyridin-2-yl)-[9-[(2,2-dimethyl-3H-1-benzofuran-4-yl)methyl]-3,9-diazaspiro[5.5]undecan-3-yl]methanone](/img/structure/B2408562.png)

![(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2408564.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2408573.png)

![N-{3-[4-(2-chloroacetyl)phenyl]propyl}acetamide](/img/structure/B2408574.png)

![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2408575.png)

![Ethyl 1-(3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2408576.png)